Butixirate
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Overview
Description
Butixirate is a biochemical.
Scientific Research Applications
1. Biofuel Research
Butixirate, specifically n-butanol, has been studied for its potential as a biofuel. Researchers have investigated the effects of using n-butanol blends with diesel on engine performance and emissions. Studies found that n-butanol can improve engine efficiency and reduce pollutants, making it a promising biofuel for diesel engines. This research is significant in the context of renewable energy and sustainable fuel alternatives (Saravanan et al., 2020), (Han et al., 2017).
2. Agricultural and Environmental Applications
This compound derivatives have shown potential in agricultural and environmental applications. For instance, a novel amino-substituted calixarene-based magnetic sporopollenin was developed for removing organophosphorus pesticides from water. This study highlights the utility of this compound-related compounds in environmental remediation and pesticide management (Kamboh et al., 2016).
3. Medical Research
In medical research, this compound derivatives like butyrate have been explored for their therapeutic potential. For example, sodium butyrate has been studied for its effects on ruminal villus morphology and inflammation-related gene expression. These studies contribute to our understanding of gut health and disease in livestock (Fukumori et al., 2022).
4. Pharmaceutical Development
This compound-related compounds have been investigated in the context of pharmaceutical development. For instance, butyryl galactose ester-modified coix component microemulsions were developed for enhanced liver tumor-specific targeting. This research contributes to the field of targeted drug delivery and cancer therapy (Liu et al., 2016).
Properties
CAS No. |
19992-80-4 |
---|---|
Molecular Formula |
C28H33NO2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-phenylcyclohexan-1-amine;2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2.C12H17N/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11-12H,6-9,13H2 |
InChI Key |
KWFFVBCJCQQAIV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |
Appearance |
Solid powder |
19992-80-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butixirate; MG 5771; MG-5771; MG5771. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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